2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)-
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Overview
Description
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by a pyridinone ring substituted with acetyl, methyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-methylacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized pyridinone derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-phenyl-
- 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-chlorophenyl)-
- 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methoxyphenyl)-
Uniqueness
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Properties
CAS No. |
194361-84-7 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
5-acetyl-4-methyl-1-(4-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C15H15NO2/c1-10-4-6-13(7-5-10)16-9-14(12(3)17)11(2)8-15(16)18/h4-9H,1-3H3 |
InChI Key |
KOHPLUOYPLVRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=CC2=O)C)C(=O)C |
Origin of Product |
United States |
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